1-(4-chlorophenyl)-4-methoxyphthalazine
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Overview
Description
1-(4-chlorophenyl)-4-methoxyphthalazine is a heterocyclic compound that features a phthalazine core substituted with a 4-chlorophenyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-4-methoxyphthalazine typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with phthalic anhydride under acidic conditions to yield the desired phthalazine derivative. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-4-methoxyphthalazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-chlorophenylphthalazine-4-carboxylic acid, while nucleophilic substitution of the chlorine atom can produce various substituted phenyl derivatives .
Scientific Research Applications
1-(4-chlorophenyl)-4-methoxyphthalazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-4-methoxyphthalazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-4-methoxyphthalazine: Known for its potential medicinal applications.
1-(4-bromophenyl)-4-methoxyphthalazine: Similar structure but with a bromine atom, which may alter its reactivity and biological activity.
1-(4-fluorophenyl)-4-methoxyphthalazine: The fluorine substitution can affect its pharmacokinetic properties and binding affinity.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a methoxy group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-methoxyphthalazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-19-15-13-5-3-2-4-12(13)14(17-18-15)10-6-8-11(16)9-7-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDZXUBJENYXQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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